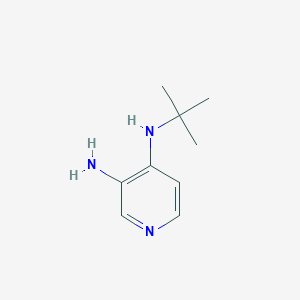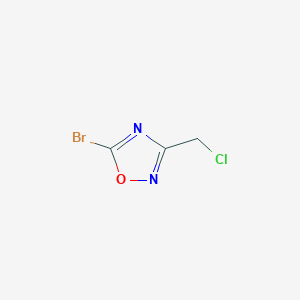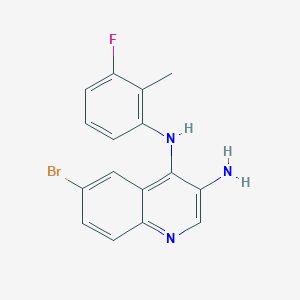![molecular formula C17H30O4S4 B13874257 Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate CAS No. 245112-69-0](/img/structure/B13874257.png)
Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of sulfanyl groups and a methyl ester, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate typically involves multiple steps, including the introduction of sulfanyl groups and the formation of the methyl ester. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, altering its chemical properties.
Substitution: The methyl ester group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form bonds with various biomolecules, affecting their function and activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6,8-bis(sulfanyl)octanoate
- Methyl 6,8-bis{[3-(ethylsulfanyl)propanoyl]sulfanyl}octanoate
- Methyl 6,8-bis{[3-(propylsulfanyl)propanoyl]sulfanyl}octanoate
Uniqueness
Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate stands out due to its specific arrangement of sulfanyl groups and the presence of a methyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
245112-69-0 |
|---|---|
Formule moléculaire |
C17H30O4S4 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
methyl 6,8-bis(3-methylsulfanylpropanoylsulfanyl)octanoate |
InChI |
InChI=1S/C17H30O4S4/c1-21-15(18)7-5-4-6-14(25-17(20)10-12-23-3)8-13-24-16(19)9-11-22-2/h14H,4-13H2,1-3H3 |
Clé InChI |
HBKIMKKJGSOZFO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC(CCSC(=O)CCSC)SC(=O)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)



![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)



